molecular formula C11H11F6NO B15235446 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B15235446
M. Wt: 287.20 g/mol
InChI Key: BAQGPDKPCBVIPT-UHFFFAOYSA-N
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Description

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL (CAS: 1270395-09-9) is a chiral propanolamine derivative with the molecular formula C₁₁H₁₁F₆NO. Its structure features a central propan-2-ol backbone substituted with an amino group and a 3,5-bis(trifluoromethyl)phenyl moiety. Key properties include a predicted density of 1.380±0.06 g/cm³, boiling point of 256.4±35.0 °C, and pKa of 12.40±0.45, indicating moderate basicity . The trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3

InChI Key

BAQGPDKPCBVIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves several steps:

Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as the NK-1 receptor. The compound’s structure allows it to bind to these receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include the modulation of neurotransmitter release and receptor signaling, which are critical in various physiological processes.

Comparison with Similar Compounds

Comparison with Stereoisomers

The stereochemistry of 1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL significantly influences its properties. For example, (1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol (CAS: 1152029-16-7) is a stereoisomer with identical molecular formula (C₁₁H₁₁F₆NO) but distinct spatial arrangement.

  • Receptor binding : Enantiomers may show varying affinities for biological targets.
  • Metabolic pathways: Enzymatic processing can favor one stereoisomer over another.
  • Physical properties : Melting points or crystallinity may differ due to packing efficiency .

Comparison with Structural Analogs

Several propanolamine derivatives share structural similarities but differ in substituents, leading to divergent properties:

Compound Name Substituents Molecular Formula Key Features Reference
This compound 3,5-bis(trifluoromethyl)phenyl, -NH₂ C₁₁H₁₁F₆NO High lipophilicity, moderate pKa
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, -NHCH₃ C₈H₁₂NOS Lower fluorine content; aromatic sulfur
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthalene, thiophene C₁₈H₂₀NOS Extended π-system; potential fluorescence
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthyloxy, thiophene C₁₈H₂₀NOS Ether linkage; dual aromatic systems

Key Differences :

  • Lipophilicity : The trifluoromethyl groups in the target compound enhance membrane permeability compared to thiophene or naphthalene derivatives .
  • Acidity/Basicity: The pKa of the target compound (~12.4) suggests weaker basicity than methylamino-substituted analogs, which may have pKa values closer to 10–11 due to alkylamine groups .
  • Applications : Thiophene/naphthalene derivatives are often used in dopamine receptor modulators, while trifluoromethylated compounds are explored for CNS-targeted drugs due to blood-brain barrier penetration .

Research Findings and Implications

  • Thermal Stability: The high boiling point (~256°C) of this compound suggests suitability for high-temperature synthetic processes .
  • Stereochemical Purity : The lack of enantiomer-specific data underscores the need for chiral resolution studies to optimize pharmacological profiles .
  • Impurity Control: Analogous propanolamines (e.g., drospirenone intermediates) require stringent impurity controls (e.g., ≤0.15% for unspecified impurities), a standard likely applicable to this compound .

Biological Activity

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL, also known as (1S,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol, is a compound of interest due to its unique trifluoromethyl groups that enhance its biological properties. This article delves into the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on various studies.

  • Molecular Formula : C11_{11}H11_{11}F6_6NO
  • CAS Number : 1980053-77-7
  • Molecular Weight : 287.20 g/mol

The trifluoromethyl group in the compound significantly influences its interaction with biological targets. Research indicates that such groups can enhance lipophilicity and metabolic stability, leading to improved bioavailability and potency against specific enzymes and receptors.

Key Findings

  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic pathways. For example, studies have indicated that similar trifluoromethyl-containing compounds exhibit enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake by increasing the binding affinity to the serotonin transporter .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, as indicated by its structural similarity to other known antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionEnhanced inhibition of 5-HT uptake
AntimicrobialPotential antibacterial and antifungal effects
PharmacokineticsImproved bioavailability due to trifluoromethyl groups

Case Study: Antimicrobial Screening

A study conducted on various trifluoromethylated compounds demonstrated that those with similar structural features exhibited significant antimicrobial activity against common pathogens. The results suggested that the presence of the trifluoromethyl group plays a crucial role in enhancing the efficacy of these compounds against bacterial strains .

Pharmacological Applications

The unique properties of this compound suggest potential applications in drug development, particularly in creating novel therapeutic agents targeting neurological disorders due to its interaction with serotonin pathways.

Q & A

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 cells : Assess intestinal permeability .
  • Microsomal stability tests : Use liver microsomes to predict metabolic clearance .
  • Plasma protein binding : Equilibrium dialysis with human serum albumin .

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